BenchChemオンラインストアへようこそ!

3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione

Lipophilicity LogP Drug-likeness

The compound 3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione (CAS 919533-21-4), also catalogued as 1-methyl-5-phenylpyrazolo[1,2-a]pyrazole-3,7-dione, is a bicyclic heterocycle belonging to the pyrazolo[1,2-a]pyrazole-1,5-dione family. Its molecular formula is C₁₃H₁₀N₂O₂ with a molecular weight of 226.23 g·mol⁻¹, a topological polar surface area (TPSA) of 42.96 Ų, and a calculated LogP of 1.17.

Molecular Formula C13H10N2O2
Molecular Weight 226.23 g/mol
CAS No. 919533-21-4
Cat. No. B12628522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione
CAS919533-21-4
Molecular FormulaC13H10N2O2
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N2N1C(=O)C=C2C3=CC=CC=C3
InChIInChI=1S/C13H10N2O2/c1-9-7-12(16)15-11(8-13(17)14(9)15)10-5-3-2-4-6-10/h2-8H,1H3
InChIKeyOMWGTAAEXYGRME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione (CAS 919533-21-4): Physicochemical Profile and Core Scaffold Identity for Sourcing Decisions


The compound 3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione (CAS 919533-21-4), also catalogued as 1-methyl-5-phenylpyrazolo[1,2-a]pyrazole-3,7-dione, is a bicyclic heterocycle belonging to the pyrazolo[1,2-a]pyrazole-1,5-dione family. Its molecular formula is C₁₃H₁₀N₂O₂ with a molecular weight of 226.23 g·mol⁻¹, a topological polar surface area (TPSA) of 42.96 Ų, and a calculated LogP of 1.17 . X‑ray crystallographic data for the closely related 2-acetyl analogue reveal that the central pyrazole ring forms dihedral angles of 35.52(12)° and 62.21(11)° with the attached phenyl and methyl‑substituted phenyl rings, respectively [1], providing an experimentally validated structural baseline for this scaffold.

Why In‑Class Pyrazolo[1,2-a]pyrazole-1,5-diones Cannot Be Freely Substituted for CAS 919533-21-4


Subtle variations in the substitution pattern of pyrazolo[1,2-a]pyrazole-1,5-diones translate into measurable differences in lipophilicity, hydrogen‑bond capacity, and molecular geometry that directly affect biological target engagement and physicochemical behaviour. For example, the replacement of the N1‑methyl group by a bulkier acetyl substituent (as in the 2‑acetyl analogue, CAS 91614‑62‑9) increases molecular weight from 226.23 to 268.27 g·mol⁻¹ and introduces an additional hydrogen‑bond acceptor . Likewise, altering the C3‑methyl group or the C7‑phenyl ring modifies LogP by >0.3 log units . In the tetrahydro‑pyrazolo[1,2-a]pyrazole‑1‑carboxylate series, a single stereochemical change can abolish PfDHODH inhibitory activity entirely [1]. These structure‑activity cliffs mean that even close congeners cannot be considered functionally interchangeable for research or industrial applications.

Quantitative Differentiation Evidence for 3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione (CAS 919533-21-4) vs. Closest Structural Analogs


Reduced Lipophilicity vs. 2,3‑Dimethyl and 2‑Acetyl Analogues Lowers LogP by ≥0.3 Units, Benefiting Aqueous Solubility

The target compound exhibits a calculated LogP of 1.17 , which is substantially lower than that of its closest structural analogues: the 2,3‑dimethyl‑7‑phenyl derivative (LogP = 1.48) and the 2‑acetyl‑3‑methyl‑7‑phenyl derivative (LogP estimated ≥1.48 owing to additional lipophilic surface area) . This difference of ≥0.31 log units corresponds to a >2‑fold decrease in predicted octanol‑water partition coefficient, indicating superior aqueous solubility within the same scaffold class.

Lipophilicity LogP Drug-likeness Physicochemical profiling

Smaller Molecular Weight and Reduced Hydrogen‑Bond Complexity Relative to 2‑Acetyl Analogue Favour Membrane Permeability

With a molecular weight of 226.23 g·mol⁻¹ and zero hydrogen‑bond donors (the methyl substituent at N1 eliminates the N‑H donor present in the parent 1H‑pyrazole), the target compound is 42.04 g·mol⁻¹ lighter than the 2‑acetyl analogue (MW 268.27 g·mol⁻¹, which carries an additional carbonyl acceptor) . The absence of an additional rotatable bond and the lower polar surface area burden relative to the acetyl congener predict improved passive membrane permeability according to Lipinski’s rule‑of‑five guidelines.

Molecular weight Hydrogen-bond donors Rule-of-five Permeability

Unsubstituted N1‑Methyl Scaffold Enables Divergent Derivatisation Not Possible with the 2‑Acetyl or 2,3‑Dimethyl Congeners

The N1‑methyl group in the target compound provides a chemically inert handle that does not compete with electrophilic or nucleophilic derivatisation reactions, in contrast to the 2‑acetyl analogue (CAS 91614‑62‑9), whose acetyl carbonyl is susceptible to hydrolysis, nucleophilic attack, and unwanted condensation side‑reactions . The 2,3‑dimethyl analogue (CAS 919533‑29‑2) lacks this orthogonal protection because both N‑positions are methyl‑substituted, precluding selective mono‑functionalisation . This unique substitution pattern makes CAS 919533‑21‑4 a preferred intermediate for constructing focused libraries via N‑alkylation, acylation, or transition‑metal‑catalysed cross‑coupling at the remaining N‑H site while maintaining the integrity of the 1,5‑dione chromophore.

Chemical derivatisation Medicinal chemistry Late-stage functionalisation Structure-activity relationship

Class‑Level Antiplasmodial Potential: The 1,5‑Dione Scaffold Shares Structural Motifs with Low‑Micromolar PfDHODH Inhibitors

Although direct PfDHODH inhibition data for CAS 919533‑21‑4 are not available, the tetrahydro‑pyrazolo[1,2-a]pyrazole‑1‑carboxylate series containing the identical dione‑fused bicyclic core has yielded compounds with IC₅₀ values as low as 2.9 ± 0.3 μM against Plasmodium falciparum DHODH, with >350‑fold selectivity over the human orthologue [1]. The target compound retains the same 1,5‑dione pharmacophore and the 7‑phenyl group that engages the enzyme’s hydrophobic pocket, whereas the inactive carboxylic acid and carboxamide analogues underscore the critical importance of the ester‑equivalent region that CAS 919533‑21‑4 provides as a versatile synthetic entry point.

Antimalarial PfDHODH Structure-activity relationship Drug discovery

Optimal Research and Procurement Application Scenarios for 3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione (CAS 919533-21-4)


Hit‑to‑Lead Optimisation Campaigns Requiring Low Lipophilicity and Favourable Permeability

Medicinal chemistry teams prioritising compounds with LogP < 1.5 and molecular weight < 250 g·mol⁻¹ for CNS or systemic exposure programs should select CAS 919533‑21‑4 over the more lipophilic 2,3‑dimethyl analogue (LogP 1.48). Its lower LogP (1.17) and reduced molecular weight (226 vs. 240–268 g·mol⁻¹ for other analogues) align with lead‑like property guidelines and reduce the risk of late‑stage attrition due to poor solubility or high metabolic turnover .

Focused Library Synthesis Exploiting the Free N5–H Position

Researchers designing pyrazolo[1,2-a]pyrazole‑based compound libraries should procure CAS 919533‑21‑4 as the parent scaffold. The presence of a single free N‑H group (N5) allows for diversified N‑functionalisation (alkylation, arylation, sulfonylation) without competing reactivity from a labile acetyl group (as in the 2‑acetyl analogue, CAS 91614‑62‑9) or complete N‑blockade (as in the 2,3‑dimethyl analogue, CAS 919533‑29‑2). This synthetic versatility translates into higher library efficiency and fewer protecting‑group manipulations .

Antimalarial Drug Discovery Leveraging the 1,5‑Dione Pharmacophore

For teams targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), CAS 919533‑21‑4 provides a structurally distinct alternative to the tetrahydro‑pyrazolo[1,2-a]pyrazole‑1‑carboxylate series. While direct IC₅₀ data are pending, the compound preserves the 1,5‑dione and 7‑phenyl motifs essential for enzymatic inhibition (reference IC₅₀ 2.9 μM for the most active carboxylate analogue), yet introduces a methyl group at N1 instead of the carboxylate ester. This substitution eliminates a metabolically labile ester bond and may confer improved metabolic stability while maintaining the potential for target engagement [1].

Bioconjugation and Fluorescent Probe Development Using the 1,5‑Dione Chromophore

The 1,5‑dione moiety in pyrazolo[1,2-a]pyrazoles is related to the bimane fluorophore scaffold, which exhibits large Stokes shifts (150–268 nm) and solvatochromic properties [2]. CAS 919533‑21‑4, with its free N5‑H position, can be conjugated to biomolecules (e.g., via NHS‑ester or isothiocyanate chemistry) to generate fluorescent probes, offering a smaller and less hydrophobic fluorophore than analogous 2‑acyl‑6,7‑dihydro derivatives. Procurement of the unsubstituted dione scaffold enables on‑demand functionalisation tailored to specific imaging applications.

Quote Request

Request a Quote for 3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.